molecular formula C24H20N2O4 B6489798 3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide CAS No. 887887-91-4

3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B6489798
CAS No.: 887887-91-4
M. Wt: 400.4 g/mol
InChI Key: PYINUSGDKUECNZ-UHFFFAOYSA-N
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Description

IUPAC Name: N-(2H-1,3-benzodioxol-5-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide CAS Number: 888462-23-5 Molecular Formula: C₂₅H₂₀N₂O₆ Molecular Weight: 444.44 g/mol Structure: The compound features a benzofuran core fused with a benzene ring, substituted at the 2-position with a carboxamide group (N-phenyl) and at the 3-position with a 2-phenoxypropanamido moiety. The SMILES string is CC(OC1=CC=CC=C1)C(=O)NC1=C(OC2=CC=CC=C12)C(=O)NC1=CC2=C(OCO2)C=C1 .

Applications: Benzofuran derivatives are critical intermediates in pharmaceutical synthesis, particularly for compounds like amiodarone and indene resins.

Properties

IUPAC Name

3-(2-phenoxypropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-16(29-18-12-6-3-7-13-18)23(27)26-21-19-14-8-9-15-20(19)30-22(21)24(28)25-17-10-4-2-5-11-17/h2-16H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINUSGDKUECNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with 2-phenoxypropanoic acid to form the amido linkage.

    Coupling with Phenyl Group: Finally, the compound is coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-phenoxypropanamido)-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Affecting Signal Transduction: Influencing signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Observations:

Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) lack the fused oxygen heterocycle of benzofuran, reducing conformational flexibility .

Substituent Effects: The 2-phenoxypropanamido group in the target compound introduces a bulky, electron-rich side chain, which may influence solubility and receptor interactions. This contrasts with fenfuram’s methyl group, which offers minimal steric hindrance . Hydroxamic acid substituents (e.g., in N-phenyl-2-furohydroxamic acid) confer metal-chelating properties, making them suitable for antioxidant applications, unlike the carboxamide in the target compound .

Reactivity Notes:
  • The benzofuran ring in the target compound is less reactive toward electrophilic substitution compared to furan due to aromatic stabilization, reducing side reactions during synthesis .
  • The chloro substituent in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic aromatic substitution, a reactivity absent in the target compound .

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